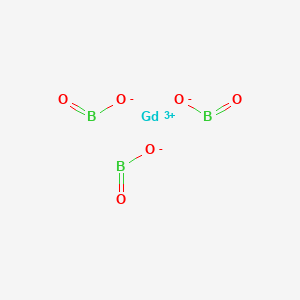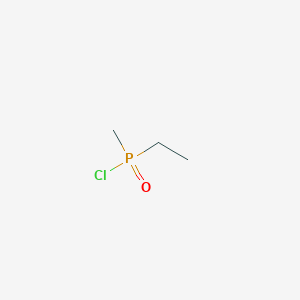
1-Bromoisoquinolin-3-amine
Descripción general
Descripción
1-Bromoisoquinolin-3-amine, also known as 3-Amino-1-bromoisoquinoline, is a chemical compound with the molecular formula C9H7BrN2 . It appears yellow to light brown in color .
Synthesis Analysis
A research paper titled “Straightforward synthesis of indazolo[3,2-a]isoquinolinamines” describes a two-step reaction to indazolo[3,2-a]isoquinolin-6-amines starting from 4-substituted 1-bromoisoquinolin-3-amines . The synthesis involves Suzuki coupling with o-nitrophenylboronic acid to yield 1-(2-nitrophenyl)isoquinolinamines, which participated in Cadogan cyclization with triethyl phosphite under microwave irradiation and pressure to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines .Molecular Structure Analysis
The molecular structure of 1-Bromoisoquinolin-3-amine is represented by the SMILES notationNC1=NC(Br)=C2C=CC=CC2=C1 . Physical And Chemical Properties Analysis
1-Bromoisoquinolin-3-amine has a melting point of 144°C . It is predicted to have a boiling point of 387.8±22.0°C and a density of 1.649±0.06 g/cm3 . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Amination Processes : 1-Bromoisoquinolin-3-amine can be converted into amino derivatives through nucleophilic substitution processes. For instance, Sanders, Dijk, and Hertog (2010) showed that both 1- and 3-bromoisoquinoline are transformed into corresponding amino derivatives in excellent yields when reacted with potassium amide in liquid ammonia (Sanders, Dijk, & Hertog, 2010).
Synthesis of Fluorescent Derivatives : Balog, Riedl, and Hajos (2013) reported that 1-bromoisoquinolin-3-amines, when subjected to Suzuki coupling and Cadogan cyclization, yield fluorescent indazolo[3,2-a]isoquinolin-6-amines, indicating potential applications in fluorescence studies and materials science (Balog, Riedl, & Hajos, 2013).
Formation of Secondary Amine-Borane Complexes : The work of Armengol, Helliwell, and Joule (2000) described the synthesis of bromo-7-methoxyisoquinoline and a secondary amine-borane complex involving 1-bromoisoquinolin-3-amine, contributing to our understanding of complex amine structures (Armengol, Helliwell, & Joule, 2000).
Enantioselective Synthesis and Catalysis : Diener, Metrano, Kusano, and Miller (2015) developed a peptide-catalyzed atroposelective bromination of quinazolinones, involving 1-bromoisoquinolin-3-amine. This study opens avenues for enantioselective synthesis and catalysis in pharmaceutical chemistry (Diener, Metrano, Kusano, & Miller, 2015).
Neurological Research : Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinoline and its derivatives, related to 1-bromoisoquinolin-3-amine, as endogenous amines in rat brains, suggesting implications in neurological research and possibly in understanding Parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Cytotoxic Activity and Pharmaceutical Applications : Research by Tsotinis, Zouroudis, Moreau, and Roussakis (2007) involved synthesizing C4-substituted isoquinolines, demonstrating cytotoxic activity in tumor cell lines. This indicates potential applications in the development of anticancer drugs (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromoisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQUIUNIVDKHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302622 | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoisoquinolin-3-amine | |
CAS RN |
13130-79-5 | |
| Record name | 13130-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoisoquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)






